molecular formula C25H25ClFN3O2S B2659498 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1216783-24-2

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride

Cat. No.: B2659498
CAS No.: 1216783-24-2
M. Wt: 486
InChI Key: YYIPYRZSENOXCM-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a fluorobenzo[d]thiazolyl moiety, and a phenoxybenzamide group, making it a complex molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which involves the formation of the benzo[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Subsequently, the phenoxybenzamide moiety is introduced through a nucleophilic substitution reaction, where a phenoxy group is attached to the benzamide structure. The final step involves the introduction of the dimethylamino group via an alkylation reaction, where a dimethylaminoalkyl halide reacts with the intermediate compound. The hydrochloride salt is then formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride
  • N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride

Uniqueness

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2S.ClH/c1-28(2)16-7-17-29(25-27-23-21(26)10-6-11-22(23)32-25)24(30)18-12-14-20(15-13-18)31-19-8-4-3-5-9-19;/h3-6,8-15H,7,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIPYRZSENOXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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